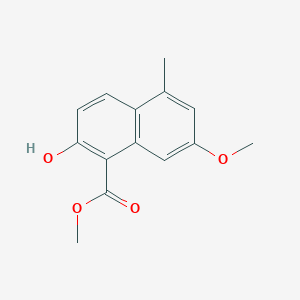

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate

Description

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-8-6-9(17-2)7-11-10(8)4-5-12(15)13(11)14(16)18-3/h4-7,15H,1-3H3 |

InChI Key |

XYPWHNVUVDLREK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=C2C(=O)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Esterification

The primary synthetic route to this compound involves the esterification of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid with methanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid under reflux conditions to promote ester formation:

Reaction:

2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid + Methanol → this compound + WaterConditions:

Acid catalyst (e.g., H₂SO₄), reflux temperature, removal of water to drive equilibrium forward.Yield and Purity:

Optimized by controlling reaction time, temperature, and catalyst concentration. Purification is often achieved by recrystallization or chromatographic techniques.

Enzymatic Regiospecific Methylation

An alternative biosynthetic approach involves enzymatic methylation catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, such as NcsB1, which specifically methylates the 7-hydroxy group of 2,7-dihydroxy-5-methyl-1-naphthoic acid to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, the precursor to the target ester:

Enzyme: NcsB1 (S-adenosyl-L-methionine-dependent O-methyltransferase)

Substrate: 2,7-dihydroxy-5-methyl-1-naphthoic acid

Product: 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid

Mechanism: Regiospecific methylation at the 7-hydroxy position, requiring the presence of the ortho-hydroxy carboxylic acid scaffold for substrate recognition.

Significance: This enzymatic step is part of the biosynthetic pathway of neocarzinostatin, an antitumor antibiotic, and can be exploited for producing novel analogs through biosynthetic engineering.

Following enzymatic methylation, the resulting acid can be chemically esterified with methanol as described above to yield the methyl ester.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), reflux | Removal of water improves yield; acid catalyst essential |

| Enzymatic methylation | NcsB1 enzyme, S-adenosyl-L-methionine (SAM) | High regioselectivity; requires specific substrate scaffold |

| Purification | Recrystallization, chromatography | Ensures high purity for research or industrial use |

Chemical Reaction Analysis

Types of Reactions Involving the Compound

- Oxidation: The 2-hydroxy group can be oxidized to a carbonyl, yielding 2-keto-7-methoxy-5-methyl-1-naphthoate.

- Reduction: The ester group can be reduced to the corresponding alcohol.

- Substitution: Methoxy and methyl groups can be substituted under appropriate electrophilic or nucleophilic conditions.

Common Reagents

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), CrO₃ | 2-keto-7-methoxy-5-methyl-1-naphthoate |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 2-hydroxy-7-methoxy-5-methyl-1-naphthyl alcohol |

| Substitution | Halogens (e.g., Br₂), Amines | Various substituted naphthoate derivatives |

Comparative Structural Analysis

| Compound Name | Substituents (Positions) | Molecular Formula | Key Differences from Target Compound |

|---|---|---|---|

| 2-Hydroxy-5-methyl-1-naphthoic acid | 2-OH, 5-CH₃, 1-COOH | C₁₂H₁₀O₃ | Lacks 7-OCH₃; carboxylic acid instead of ester |

| 2,7-Dihydroxy-5-methyl-1-naphthoic acid | 2-OH, 7-OH, 5-CH₃, 1-COOH | C₁₂H₁₀O₄ | Additional 7-OH; no methoxy group |

| Methyl 5-methoxy-8-aryl-1-naphthoate | 5-OCH₃, 8-aryl, 1-COOCH₃ | Variable | Different substitution pattern, affecting reactivity |

| 2-Hydroxy-7-methoxy-5-methylnaphthoic acid | 2-OH, 7-OCH₃, 5-CH₃, 1-COOH | C₁₃H₁₂O₄ | Carboxylic acid form of the target ester |

This positional isomerism and substitution pattern influence the compound's electronic properties and reactivity, particularly in electrophilic aromatic substitution reactions.

Research Results and Analytical Techniques

- Yield and Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used to monitor yield and purity during synthesis.

- Spectroscopic Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm structural integrity.

- Enzymatic Activity Assays: Characterization of NcsB1 methyltransferase activity is performed in vitro using purified enzyme and substrates, confirming regioselectivity and substrate specificity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-keto-7-methoxy-5-methyl-1-naphthoate.

Reduction: Formation of 2-hydroxy-7-methoxy-5-methyl-1-naphthyl alcohol.

Substitution: Formation of various substituted naphthoate derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate | 246.26 | 2.8 | Not reported |

| 2-Hydroxy-5-methyl-1-naphthoic acid (6) | 202.21 | 2.1 | 210–215 |

| 2,7-Dihydroxy-5-methyl-1-naphthoic acid (8) | 218.20 | 1.6 | 185–190 |

Biological Activity

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is a naphthoate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.23 g/mol. Its structure includes a naphthalene ring substituted at specific positions, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)c1ccc2ccccc2c1O |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated activity against the L5178Y leukemic cell line, significantly increasing the lifespan of P388 leukemic mice when compared to standard treatments like mitomycin C .

- Antioxidant Properties : The compound has been noted for its ability to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing oxidative stress in cellular models .

- Anti-inflammatory Effects : Research indicates that this compound can decrease the expression of inflammatory markers like NF-kB and cytokines IL-6 and TNF-alpha in various experimental setups .

The mechanisms underlying the biological activities of this compound involve:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and mitochondrial signaling .

- Inhibition of Inflammatory Pathways : By modulating signaling pathways such as PI3K/Akt and NF-kB, this compound can effectively reduce inflammation and promote neuroprotection in models of ischemic damage .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Leukemia Cells :

- Objective : To evaluate the anticancer effects on L5178Y leukemic cells.

- Findings : The compound showed significant cytotoxicity, with a notable increase in survival rates in treated mice compared to controls.

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory properties in RAW264.7 cells.

- Findings : Treatment with the compound reduced the production of pro-inflammatory cytokines and inhibited NF-kB activation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective methylation of precursor naphthoic acids. For example, methylation of 2,7-dihydroxy-5-methyl-1-naphthoic acid using S-adenosyl-L-methionine (SAM) as a methyl donor under enzymatic catalysis (e.g., 2,7-dihydroxy-5-methyl-1-naphthoate 7-O-methyltransferase) achieves high specificity for the 7-methoxy group . Alternatively, chemical methylation using methyl iodide or dimethyl sulfate in alkaline conditions (e.g., NaOH/MeOH) may introduce competing methylation sites, requiring careful optimization of pH and temperature to suppress side reactions . Yield and purity are typically monitored via HPLC with UV detection (λ = 254 nm).

Q. How does the substitution pattern on the naphthalene ring affect the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methoxy group at position 7 acts as a strong ortho/para director, while the hydroxyl group at position 2 is a weaker meta director. Computational modeling (e.g., DFT calculations) can predict preferred EAS sites. Experimental validation involves nitration or sulfonation reactions followed by LC-MS analysis to identify regioselectivity. Conflicting results may arise due to steric hindrance from the 5-methyl group, necessitating multi-variable analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological data for this compound across different model systems?

- Methodological Answer : Discrepancies between in vitro (e.g., hepatic microsomal assays) and in vivo (rodent models) toxicity data often stem from metabolic differences. For instance, cytochrome P450-mediated oxidation may generate reactive intermediates in mammals but not in bacterial systems. Researchers should:

- Cross-validate findings using human hepatocyte cultures and transgenic rodent models.

- Apply ATSDR’s risk-of-bias criteria (Table C-6/C-7) to assess study design rigor, such as dose randomization and outcome reporting .

- Use toxicokinetic modeling to reconcile exposure levels across species .

Q. How can the compound’s role in neocarzinostatin chromophore biosynthesis inform drug discovery workflows?

- Methodological Answer : The compound is a biosynthetic intermediate in the neocarzinostatin chromophore, a potent enediyne antibiotic. Key steps include:

- Enzymatic Methylation : Characterize NcsB1 methyltransferase kinetics (Km, Vmax) using stopped-flow spectrophotometry .

- Structure-Activity Relationship (SAR) : Modify the 5-methyl or 2-hydroxy groups via site-directed mutagenesis in Streptomyces spp. and assess antitumor activity in in vitro cytotoxicity assays (e.g., IC50 in HeLa cells) .

Q. What analytical techniques are critical for detecting environmental persistence of this compound in soil and water?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction for soil.

- Quantification : High-resolution mass spectrometry (HRMS) coupled with GC or LC (e.g., Q-TOF) to distinguish from structurally similar polycyclic aromatic hydrocarbons (PAHs) .

- Degradation Studies : Use 14C-labeled compound in microcosm experiments to track mineralization rates under varying pH and microbial conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.